molecular formula C17H19F3N6 B2823075 4-{4-[6-(Trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinazoline CAS No. 2034538-29-7

4-{4-[6-(Trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinazoline

Cat. No.: B2823075
CAS No.: 2034538-29-7
M. Wt: 364.376
InChI Key: RUDWRRUZGFVDFI-UHFFFAOYSA-N
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Description

4-{4-[6-(Trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinazoline is a complex organic compound that features a trifluoromethyl group attached to a pyrimidine ring, which is further connected to a piperazine ring and a tetrahydroquinazoline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[6-(Trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinazoline typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 6-(trifluoromethyl)pyrimidine with piperazine under controlled conditions to form an intermediate, which is then reacted with a tetrahydroquinazoline derivative. The reaction conditions often include the use of solvents like ethanol and catalysts such as hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-{4-[6-(Trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinazoline can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline derivatives with hydroxyl or carbonyl groups, while reduction could produce fully saturated derivatives.

Scientific Research Applications

4-{4-[6-(Trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinazoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{4-[6-(Trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinazoline involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to downstream effects such as reduced inflammation or neuroprotection. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{4-[6-(Trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinazoline is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. Its trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

IUPAC Name

4-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F3N6/c18-17(19,20)14-9-15(23-11-22-14)25-5-7-26(8-6-25)16-12-3-1-2-4-13(12)21-10-24-16/h9-11H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUDWRRUZGFVDFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC=N2)N3CCN(CC3)C4=NC=NC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F3N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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